Cas no 2248295-77-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted pyrazole carboxylate moiety. This structure imparts potential reactivity as an intermediate in pharmaceutical or agrochemical synthesis, particularly due to the presence of both electrophilic and nucleophilic sites. The cyclopropyl and phenyl substituents may enhance steric and electronic properties, influencing binding affinity or metabolic stability. The ester linkage offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as targeted drug design or specialty chemical development. The compound's stability under standard conditions facilitates handling in synthetic workflows.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate structure
2248295-77-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate
CAS No:2248295-77-2
MF:C21H15N3O4
MW:373.361504793167
CID:6259096
PubChem ID:165905999
Update Time:2025-10-18

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248295-77-2
    • EN300-6522453
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate
    • Inchi: 1S/C21H15N3O4/c25-19-15-8-4-5-9-16(15)20(26)24(19)28-21(27)18-12-17(13-10-11-13)22-23(18)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2
    • InChI Key: WIIYBPFRONSNHV-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC(C2CC2)=NN1C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 373.10625597g/mol
  • Monoisotopic Mass: 373.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-Cyclopropyl-1-Phenyl-1H-Pyrazole-5-Carboxylate: A Comprehensive Overview

The compound with CAS No. 2248295772, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates both isoindole and pyrazole moieties, making it a versatile platform for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small molecule inhibitors for critical biological targets. The isoindole ring system is known for its ability to engage in π–π interactions, which enhances its binding affinity to protein surfaces. Meanwhile, the pyrazole moiety contributes to hydrogen bonding capabilities, further augmenting the compound's bioavailability and stability. These properties make it a promising candidate for targeting enzymes involved in cancer progression and neurodegenerative diseases.

One of the most intriguing aspects of this compound is its cyclopropyl group, which introduces strain into the molecule. This strain can be exploited to induce conformational changes in target proteins, potentially leading to novel therapeutic interventions. Researchers have also explored the use of this compound as a building block for constructing larger molecular frameworks, such as macrocycles and supramolecular assemblies. Its ability to form self-assembled structures has opened new avenues in nanotechnology and materials science.

In terms of synthesis, the compound is typically prepared through a multi-step process involving Ullmann coupling and Stille coupling reactions. These methods allow for precise control over the molecular architecture, ensuring high purity and consistency. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible.

From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Initial assessments suggest that it undergoes rapid degradation under aerobic conditions, reducing its potential impact on ecosystems. This attribute is particularly valuable in industries where sustainability is a priority.

Looking ahead, ongoing research aims to further optimize the properties of this compound by introducing additional functional groups or modifying its stereochemistry. Such modifications could enhance its pharmacokinetic profile or expand its range of applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-cyclopropyl-1-phenvlpyrazolecarboxylate represents a cutting-edge advancement in organic chemistry with vast potential across multiple disciplines. Its unique structure and functional groups make it a valuable tool for addressing complex scientific challenges while adhering to modern standards of sustainability and safety.

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